molecular formula C32H45ClN2O2RhS B570740 [(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride CAS No. 223392-99-2

[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride

Cat. No.: B570740
CAS No.: 223392-99-2
M. Wt: 660.139
InChI Key: YLCLYZZZTCWCEJ-ZPVXIRCVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This rhodium(II) complex is a chiral coordination compound featuring a sulfonamide-derived ligand, [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide, paired with methane and 1,2,3,4,5-pentamethylcyclopentane (a saturated hydrocarbon). The ligand backbone is structurally analogous to the widely used Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand family, which is prominent in asymmetric catalysis . The rhodium center adopts a square-planar or octahedral geometry, depending on coordination with ancillary ligands like chloride and hydrocarbons.

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C10H20.CH4.ClH.Rh/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-6-7(2)9(4)10(5)8(6)3;;;/h2-15,20-21H,22H2,1H3;6-10H,1-5H3;1H4;1H;/q-1;;;;+2/p-1/t20-,21-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLYZZZTCWCEJ-ZPVXIRCVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CC1C(C(C(C1C)C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.CC1C(C(C(C1C)C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45ClN2O2RhS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223392-99-2
Record name [N-[(1R,2R)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-rhodium Stereoisomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; methane; 1,2,3,4,5-pentamethylcyclopentane; rhodium(2+); chloride (CAS No. 192139-90-5) is a complex organometallic compound that has garnered attention for its potential applications in asymmetric catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C31H35ClN2O2RuS
  • Molecular Weight : 622.2 g/mol
  • Appearance : Orange powder
  • Purity : ≥ 98%

The biological activity of this compound primarily stems from its role as a catalyst in asymmetric hydrogenation reactions. The chirality of the amino diphenylethyl moiety contributes to the selectivity of the reactions it catalyzes. The sulfonamide group enhances the solubility and stability of the compound in various solvents, which is crucial for its catalytic efficiency.

Biological Activity and Applications

  • Asymmetric Catalysis :
    • The compound is utilized in asymmetric transfer hydrogenation of imines and ketones, which is essential for synthesizing enantiomerically pure compounds in pharmaceuticals.
    • It has been shown to facilitate intramolecular asymmetric reductive amination reactions effectively.
  • Anticancer Activity :
    • Preliminary studies suggest that rhodium complexes can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism involves inducing apoptosis through mitochondrial pathways.
    • Case studies have indicated that similar organometallic compounds can enhance the efficacy of existing anticancer agents by acting synergistically.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties attributed to the compound's ability to modulate oxidative stress pathways. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Study 1: Asymmetric Hydrogenation

In a study published in Journal of Organic Chemistry, researchers demonstrated that the use of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide as a catalyst resulted in high enantioselectivity (up to 99% ee) in the hydrogenation of prochiral ketones. The reaction conditions were optimized to achieve maximum yield while minimizing side reactions .

Case Study 2: Anticancer Activity

A clinical trial investigated the effects of rhodium-based complexes on human cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability (IC50 values in the micromolar range) compared to controls. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and increased levels of reactive oxygen species (ROS) .

Case Study 3: Neuroprotection

In vitro studies highlighted the neuroprotective effects of similar rhodium complexes against oxidative stress-induced neuronal cell death. The compounds were shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, suggesting a dual mechanism of action .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely analogous to ruthenium-based counterparts (e.g., C₃₁H₃₃ClN₂O₂RuS for Ru complexes ), with Rh replacing Ru.
  • Molecular Weight : Estimated ~650–700 g/mol (based on Ru analogs ).
  • Application : Presumed use in asymmetric hydrogenation or cycloaddition reactions, leveraging the chiral (R,R)-configured ligand to induce enantioselectivity .

Comparison with Similar Compounds

Structural Analogs with Varied Sulfonyl Groups

Compound Sulfonyl Group Metal Center Molecular Weight (g/mol) Key Application Reference
Target Compound 4-Methylphenyl Rh²⁺ ~650–700 (estimated) Asymmetric catalysis (inferred)
L1i-(R,R) Perfluorophenyl Not specified 987.48 Enantiodivergent [4+2] cycloaddition
L1g-(R,R) Methanesulfonyl Not specified 344.35 Ligand for Lewis acid catalysts
N-[(1R,2R)-2-Amino...]-trifluoromethanesulfonamide Trifluoromethyl None (ligand precursor) 344.35 Chiral ligand synthesis

Key Findings :

  • Electron-withdrawing groups (e.g., perfluorophenyl in L1i-(R,R)) enhance Lewis acidity, improving catalytic activity in cycloadditions .

Metal Center Variations

Compound Metal Center Oxidation State Catalytic Efficiency (TOF, h⁻¹) Selectivity (ee, %) Reference
Target Compound Rh²⁺ +2 Not reported (inferred lower than Ru) High (inferred)
RuCl(p-cymene)[Ts-DPEN] Ru²⁺ +2 500–1,000 (transfer hydrogenation) 90–99%
Chloro[(R,R)-Ts-DENEB]Ru(II) Ru²⁺ +2 300–800 85–95%
Pt/Co analogs (e.g., 2-azanidylethylazanide, Pt²⁺) Pt²⁺/Co³⁺ +2/+3 Not reported Variable

Key Findings :

  • Rhodium vs. Ruthenium: Ru complexes exhibit higher turnover frequencies (TOFs) in transfer hydrogenation due to favorable redox kinetics . Rhodium may offer superior selectivity in sterically demanding reactions.
  • Platinum/Cobalt : Less common in asymmetric catalysis; Pt²⁺ complexes are often inert, while Co³⁺ systems require harsh conditions .

Ligand Modifications and Aggregation Effects

Carbamate-protected derivatives (e.g., tert-butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate) demonstrate enhanced solubility in organic solvents, enabling homogeneous catalysis . Conversely, sulfonamide ligands like the target compound promote ion-pairing or aggregation in polar media, which can either enhance or inhibit reactivity depending on the reaction mechanism .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Low in water; high in DCM/THF Air-sensitive (inferred)
RuCl(p-cymene)[Ts-DPEN] 180–185 Soluble in CH₂Cl₂, toluene Stable under N₂
N-[(1R,2R)-2-Amino...]-trifluoromethanesulfonamide 110–115 Soluble in MeOH, EtOAc Hygroscopic

Q & A

Q. Q: What are the key steps for synthesizing the chiral sulfonylazanide ligand and coordinating it to rhodium?

A: The synthesis involves:

  • Ligand Preparation : Reacting (1R,2R)-2-amino-1,2-diphenylethanol with 4-methylbenzenesulfonyl chloride in anhydrous THF under N₂, followed by purification via column chromatography .
  • Metal Coordination : Combining the ligand with RhCl₃·3H₂O in methanol under reflux. The reaction requires inert conditions to prevent oxidation, and the product is isolated via crystallization .
  • Characterization : ¹H/¹³C NMR confirms ligand purity and stereochemistry. IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies the rhodium complex’s molecular ion .

Advanced: Optimizing Enantiomeric Excess in Catalytic Applications

Q. Q: How can enantioselectivity be enhanced in asymmetric catalysis using this rhodium complex?

A: Enantiomeric excess (ee) is influenced by:

  • Chiral Environment : The (1R,2R)-diamine backbone creates a rigid chiral pocket, critical for substrate orientation. Steric effects from the 4-methylphenyl group further modulate selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, as observed in analogous ruthenium-catalyzed hydrogenations .
  • Additives : Chiral carboxylic acids (e.g., (S)-TRIP) can enhance ee via non-covalent interactions, as demonstrated in transfer hydrogenation studies .

Basic Stability and Storage

Q. Q: What are the recommended storage conditions to prevent decomposition?

A:

  • Temperature : Store at 0–6°C in airtight, amber vials to minimize thermal degradation .
  • Moisture Sensitivity : Use molecular sieves in storage containers, as the sulfonamide ligand is hygroscopic .
  • Light Sensitivity : Protect from UV exposure to avoid ligand dissociation or rhodium reduction .

Advanced Mechanistic Studies

Q. Q: What methodologies are used to elucidate the catalytic mechanism of this rhodium complex?

A:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., D₂O in hydrogenation) identifies rate-determining steps .
  • DFT Calculations : Modeling the Rh center’s electronic structure reveals orbital interactions during substrate activation. For example, the d⁶ configuration facilitates oxidative addition in C–H functionalization .
  • In Situ Spectroscopy : React-IR monitors intermediate species (e.g., Rh-hydrides) during catalysis .

Contradictions in Catalytic Performance

Q. Q: How to resolve discrepancies in reported catalytic activity across studies?

A: Potential factors include:

  • Impurities : Trace moisture or oxygen can deactivate the catalyst. Use Schlenk techniques and cyclic voltammetry to verify redox stability .
  • Substrate Scope : Activity varies with steric/electronic properties. Conduct Hammett plots to correlate substituent effects with turnover frequency (TOF) .
  • Counterion Effects : Chloride vs. tetrafluoroborate counterions alter solubility and ion pairing, impacting reactivity .

Advanced Structural Analysis

Q. Q: How to determine the solid-state structure of this rhodium complex?

A:

  • X-ray Crystallography : Co-crystallize with a bulky counterion (e.g., BArF₄⁻) to improve crystal quality. The (1R,2R) ligand’s dihedral angle (~120°) and Rh–N bond lengths (~2.1 Å) confirm geometry .
  • EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Rh(I)) during catalytic cycles .

Basic Reactivity in Cross-Coupling Reactions

Q. Q: Does this complex catalyze C–C bond formation?

A: While primarily used in hydrogenation, analogous Rh complexes activate C–H bonds in cyclopropane derivatives. Test reactivity with strained alkenes (e.g., norbornene) in DMF at 80°C, monitoring via GC-MS .

Advanced Computational Modeling

Q. Q: How to predict catalytic activity using computational tools?

A:

  • Molecular Dynamics (MD) : Simulate ligand flexibility and substrate diffusion into the chiral pocket .
  • Docking Studies : Use software like AutoDock Vina to model substrate orientation relative to the Rh center .

Handling Chiral Contaminants

Q. Q: How to address racemization during synthesis?

A:

  • Low-Temperature Quenching : Rapidly cool reaction mixtures after ligand synthesis to trap the desired diastereomer .
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) to separate enantiomers and quantify ee .

Toxicity and Safety

Q. Q: What are the hazards associated with handling this compound?

A:

  • Rhodium Toxicity : Use fume hoods and nitrile gloves; Rh compounds are potential carcinogens .
  • Ligand Hazards : The sulfonylazanide ligand may cause respiratory irritation. Monitor airborne exposure via OSHA PEL guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.